Cetophenicol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le cétophénicol peut être synthétisé par une série de réactions chimiques impliquant l'acylation de dérivés de phénylaminopropanediol. Le processus implique généralement l'utilisation de chlorures d'acyle et de catalyseurs appropriés dans des conditions contrôlées pour obtenir le produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, le cétophénicol est produit en utilisant des réacteurs chimiques à grande échelle où les conditions réactionnelles, telles que la température, la pression et le pH, sont méticuleusement contrôlées pour garantir un rendement élevé et une pureté élevée. Le produit final est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le cétophénicol subit diverses réactions chimiques, notamment :

Oxydation : Le cétophénicol peut être oxydé pour former des oxydes correspondants.

Réduction : Il peut être réduit pour former des amines ou des alcools.

Substitution : Le cétophénicol peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines sont utilisés dans des conditions basiques ou acides.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du cétophénicol, tels que les acétates, les oxydes et les amines .

4. Applications de la recherche scientifique

Le cétophénicol a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Employé dans des études portant sur la biosynthèse des protéines bactériennes et la fonction ribosomale.

Médecine : Investigé pour ses propriétés antibactériennes et son utilisation potentielle dans le traitement des infections bactériennes.

Industrie : Utilisé dans le développement de revêtements et de matériaux antibactériens

5. Mécanisme d'action

Le cétophénicol exerce ses effets en se liant à la sous-unité 50S des ribosomes bactériens, inhibant ainsi l'activité de la peptidyl transférase. Cette action empêche le transfert d'acides aminés vers la chaîne peptidique en croissance, arrêtant efficacement la synthèse des protéines et entraînant la mort cellulaire bactérienne .

Applications De Recherche Scientifique

Antimicrobial Activity

Cetophenicol exhibits a broad spectrum of antibacterial activity, making it useful in treating various bacterial infections. Its mechanism primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol.

Table 1: Antibacterial Spectrum of this compound

| Bacteria | Sensitivity |

|---|---|

| Escherichia coli | Sensitive |

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Pseudomonas aeruginosa | Resistant |

Immunomodulatory Effects

Recent studies have indicated that this compound can influence immune responses. Research has shown that this compound suppresses antibody production in response to specific antigens, which may have implications for its use in conditions where modulation of the immune response is desired.

Case Study: Influence on Antibody Production

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced antibody levels in experimental models, suggesting potential applications in autoimmune diseases or conditions requiring immune suppression .

Veterinary Medicine

This compound is utilized in veterinary medicine for treating bacterial infections in animals. Its effectiveness against common pathogens in livestock makes it a valuable tool for veterinarians. However, its use is carefully regulated due to concerns about antibiotic resistance and residues in food products.

Table 2: Veterinary Applications of this compound

| Animal Type | Common Infections Treated |

|---|---|

| Cattle | Bovine respiratory disease |

| Poultry | Colibacillosis |

| Swine | Pneumonia |

Research Applications

This compound's properties have made it a subject of interest in various research fields, including pharmacology and toxicology. Its ability to inhibit protein synthesis allows researchers to study the effects of protein inhibition on cellular processes.

Case Study: Toxicity Studies

A study using this compound as a model compound investigated the mutagenic and carcinogenic potential of antibiotics using computational methods. The findings indicated that this compound possesses certain toxicophore groups that could be associated with carcinogenic effects .

Potential Side Effects and Safety Concerns

While this compound is effective, its use is associated with certain side effects, including bone marrow suppression and potential toxicity. These concerns necessitate careful monitoring when used clinically or in research settings.

Mécanisme D'action

Cetophenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the peptidyl transferase activity. This action prevents the transfer of amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Le cétophénicol est unique parmi les antibactériens de type amphénocol en raison de sa structure spécifique d'acylphénylaminopropanediol. Des composés similaires comprennent :

Chloramphénicol : Un autre antibiotique amphénocol avec un mécanisme d'action similaire mais une structure chimique différente.

Thiamphénicol : Un dérivé du chloramphénicol avec une activité antibactérienne améliorée.

Azidamphénicol : Un composé avec un groupe azido remplaçant le groupe dichloro dans le chloramphénicol

Le cétophénicol se distingue par ses puissants effets immunosuppresseurs et sa capacité à supprimer l'augmentation des cellules spléniques formant l'hémolysine .

Activité Biologique

Cetophenicol is a synthetic antibiotic closely related to chloramphenicol, known for its broad-spectrum antibacterial properties. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This action is similar to that of chloramphenicol, making this compound effective against a variety of Gram-positive and Gram-negative bacteria. Notably, this compound has been shown to suppress immune responses by inhibiting antibody production in animal models, which may have implications for its use in certain therapeutic contexts .

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against several bacterial strains. It is particularly effective against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Salmonella spp.

The Minimum Inhibitory Concentration (MIC) values for this compound vary among different bacterial species, indicating its broad-spectrum efficacy. For example, the MIC for E. coli can be as low as 4 µg/mL, demonstrating significant antimicrobial potency .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound and its derivatives. Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from this compound have shown promising results in reducing the viability of A549 lung cancer cells in vitro. The most effective derivatives were able to induce mitochondrial damage and reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study focused on several naphthoquinone derivatives related to this compound found that specific substitutions on the phenylamino moiety significantly enhanced anticancer activity. Compounds with 4-hydroxyphenylamino substituents exhibited IC50 values as low as 12.5 µM against A549 cells, comparable to doxorubicin's effects .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 9 | 25 | Induces mitochondrial damage |

| Compound 16 | 12.5 | ROS formation leading to apoptosis |

Immunomodulatory Effects

This compound's immunomodulatory effects were highlighted in a study assessing its influence on antibody production. Results indicated that this compound could suppress antibody responses in immunized animals, suggesting a dual role as an antibiotic and an immunosuppressant . This property may be beneficial in specific clinical scenarios where modulation of immune response is desirable.

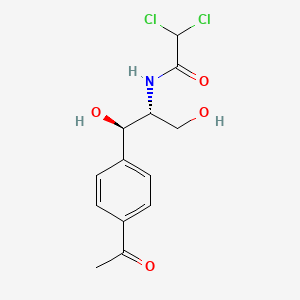

Propriétés

Numéro CAS |

735-52-4 |

|---|---|

Formule moléculaire |

C13H15Cl2NO4 |

Poids moléculaire |

320.16 g/mol |

Nom IUPAC |

N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |

InChI |

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20) |

Clé InChI |

PKUBDVAOXLEWBF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

SMILES isomérique |

CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |

SMILES canonique |

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cetophenicol ; W 3746; W-3746; W3746. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.